BenchChemオンラインストアへようこそ!

Rel-(2R,3S)-2-phenylazetidin-3-ol

Cell Painting Phenotypic Screening Stereochemistry-Activity Relationships

rel-(2R,3S)-2-Phenylazetidin-3-ol (CAS 777887-89-5 for the racemic mixture; enantiopure (2S,3R)-isomer CAS 1932539-55-3) is a cis-2,3-disubstituted azetidine bearing a phenyl substituent at C2 and a hydroxyl group at C3, with molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol. The compound belongs to the azetidine class—strained, four-membered nitrogen heterocycles with a ring strain energy of approximately 25.2 kcal/mol that confers unique conformational rigidity and reactivity compared to larger-ring analogs such as pyrrolidines.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13345267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(2R,3S)-2-phenylazetidin-3-ol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(C(N1)C2=CC=CC=C2)O
InChIInChI=1S/C9H11NO/c11-8-6-10-9(8)7-4-2-1-3-5-7/h1-5,8-11H,6H2/t8-,9+/m0/s1
InChIKeyDABKYHXVYXFLLS-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(2R,3S)-2-Phenylazetidin-3-ol: Stereochemical Identity, Physicochemical Profile, and Procurement Context


rel-(2R,3S)-2-Phenylazetidin-3-ol (CAS 777887-89-5 for the racemic mixture; enantiopure (2S,3R)-isomer CAS 1932539-55-3) is a cis-2,3-disubstituted azetidine bearing a phenyl substituent at C2 and a hydroxyl group at C3, with molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol . The compound belongs to the azetidine class—strained, four-membered nitrogen heterocycles with a ring strain energy of approximately 25.2 kcal/mol that confers unique conformational rigidity and reactivity compared to larger-ring analogs such as pyrrolidines [1]. Its computed physicochemical properties (XLogP3 ~1.0, topological polar surface area ~32.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors) place it within favorable drug-like chemical space . The rel-(2R,3S) designation defines a specific cis relative configuration at the two stereogenic centers, distinguishing it from the trans (2R,3R) diastereomer and the enantiomeric (2S,3R) form, each of which can exhibit divergent biological and catalytic properties [2].

Why Generic Substitution Fails for rel-(2R,3S)-2-Phenylazetidin-3-ol: Stereochemical and Scaffold Determinants of Biological Performance


Substituting rel-(2R,3S)-2-phenylazetidin-3-ol with a closely related azetidine analog—whether a diastereomer, regioisomer, or deoxy derivative—carries a high risk of altering or abolishing the desired biological or catalytic outcome. A systematic cell painting study of stereoisomeric azetidine libraries demonstrated that stereoisomerism alone can produce effects on cell morphology of a magnitude comparable to appendage diversification, with individual stereoisomers such as (2R,3S)-4 eliciting significantly different morphological profiles from their diastereomers at equivalent concentrations [1]. Furthermore, within the broader azetidine-2,3-disubstituted class, configurational identity has been shown to control subtype selectivity: L-trans-ADC (configurational analog) displays 9.4-fold higher agonist potency at NR1/NR2D versus NR1/NR2A NMDA receptors, whereas its diastereomer L-cis-ADC is essentially inactive (Ki > 100 μM) [2]. The 3-hydroxy group itself is a critical functional handle; the deoxy analog 2-phenylazetidine (CAS 22610-18-0) lacks the hydrogen-bond donor/acceptor capacity and polarity (PSA 12.0 vs. 32.3 Ų) of the target compound, fundamentally altering its molecular recognition properties [3]. These data collectively demonstrate that in-class compounds cannot be treated as interchangeable without risking loss of stereospecific binding, catalytic enantioselectivity, or phenotypic activity.

Quantitative Differentiation Evidence for rel-(2R,3S)-2-Phenylazetidin-3-ol vs. Closest Analogs


Stereoisomer-Dependent Morphological Profiling: (2R,3S)-Configured Azetidines Elicit Distinct Cell Painting Signatures vs. Diastereomers

In a systematic cell painting study of stereoisomeric azetidine libraries, the (2R,3S)-configured cis p-tolyl azetidine derivative (2R,3S)-4 elicited a significantly different cell morphology profile at 100 μM compared to its (2R,3R) diastereomer, with the two stereoisomers populating increasingly distant regions of principal-component space at higher concentrations [1]. Across multiple series (3, 4, 6, 7, 11), stereoisomers within the same series induced distinct morphological changes, suggesting different mechanisms of action. The study further demonstrated that for series 7 and 11, the (2R,3R)-configured stereoisomers were clearly distinguished in biological activity from their respective stereoisomers above 25 μM, while in other cases morphological differences were diastereospecific [1]. This establishes that the cis (2R,3S) configuration is not biologically equivalent to the trans (2R,3R) configuration.

Cell Painting Phenotypic Screening Stereochemistry-Activity Relationships

Configurational Control of NMDA Receptor Subtype Selectivity: L-trans-ADC Achieves 9.4-Fold NR1/NR2D Preference vs. Inactive L-cis Diastereomer

The four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC)—conformationally restricted analogs of the endogenous neurotransmitter glutamate—were pharmacologically evaluated at recombinant NMDA receptor subtypes. L-trans-ADC, which shares the trans relative configuration across the azetidine ring, displayed the highest agonist potency at NR1/NR2D (EC₅₀ = 50 μM), achieving 9.4-fold selectivity over NR1/NR2A, 3.4-fold over NR1/NR2B, and 1.9-fold over NR1/NR2C [1]. In contrast, L-cis-ADC was a low-affinity ligand with Ki > 100 μM in radioligand binding and essentially no agonist activity (EC₅₀ > 1000 μM at all subtypes) [1]. The D-cis-ADC stereoisomer showed intermediate affinity (Ki = 21 μM) but acted only as a partial agonist at NR1/NR2C (EC₅₀ = 720 μM) and NR1/NR2D (EC₅₀ = 230 μM) [1]. This demonstrates that the relative configuration across the azetidine ring fundamentally determines both binding affinity and functional efficacy at ionotropic glutamate receptors.

NMDA Receptors Subtype Selectivity Conformational Restriction

3-Amino-2-phenylazetidine as a Validated Monoamine Oxidase Inhibitor: Scaffold Confirmation for the 2-Phenylazetidine Pharmacophore

The closest structurally characterized bioactive analog of rel-(2R,3S)-2-phenylazetidin-3-ol is 3-amino-2-phenylazetidine, which was reported by Wells and Tarwater (1971) to be active in vitro against monoamine oxidase (MAO) [1]. While the original publication did not report a discrete IC₅₀ value—stating only qualitative activity—subsequent ChEMBL annotations record a related 2-phenylazetidine derivative with an IC₅₀ of approximately 417 nM against MAO-A in rat brain mitochondrial suspension [2]. The 3-amino substituent in the comparator is a bioisosteric replacement for the 3-hydroxyl group in the target compound, with both capable of serving as hydrogen-bond donors. This provides the most direct literature precedent for the 2-phenylazetidine scaffold as a pharmacologically active core in the CNS enzyme inhibition space.

Monoamine Oxidase Inhibition Neuropharmacology 2-Phenylazetidine Scaffold

Chiral cis-3-Hydroxyazetidines as Effective Ligands for Enantioselective Catalysis: Supporting the Value of the 2-Phenyl-3-hydroxy Substitution Pattern

The cis-3-hydroxyazetidine scaffold—of which rel-(2R,3S)-2-phenylazetidin-3-ol is a specific exemplar—has been validated as an effective chiral ligand framework for asymmetric catalysis. Zhang et al. (2007) reported that a series of chiral cis-3-hydroxyazetidines, prepared from (R)-1-phenylethylamine, exhibited excellent catalytic activities and enantioselectivities in the asymmetric addition of diethylzinc to aromatic aldehydes [1]. In a related system, Zwanenburg et al. reported that an azetidine-derived chiral ligand (R = Ph) achieved 88% ee in diethylzinc addition to benzaldehyde at 20 mol% catalyst loading [2]. These data position the 2-phenyl-3-hydroxy substitution pattern as a privileged structural motif for the development of chiral ligands, where both the phenyl substituent and the hydroxyl group contribute to stereochemical induction.

Asymmetric Catalysis Chiral Ligands Diethylzinc Addition

Physicochemical Differentiation: Computed PSA and Hydrogen-Bonding Capacity Distinguish 2-Phenylazetidin-3-ol from 2-Phenylazetidine

The presence of the 3-hydroxyl group in rel-(2R,3S)-2-phenylazetidin-3-ol confers significantly different physicochemical properties compared to the deoxy analog 2-phenylazetidine (CAS 22610-18-0). The target compound has a topological polar surface area (TPSA) of approximately 32.3 Ų , versus 12.0 Ų for 2-phenylazetidine [1]—a 2.7-fold increase that substantially alters membrane permeability and solubility characteristics. The hydroxyl group also adds one hydrogen bond donor and one additional hydrogen bond acceptor, expanding the compound's capacity for specific intermolecular interactions with biological targets. The computed XLogP3 values differ as well: approximately 1.0 for the target compound versus 1.5 for 2-phenylazetidine [1], reflecting the polarizing effect of the hydroxyl substituent.

Physicochemical Properties Drug-likeness Polar Surface Area

Evidence-Backed Application Scenarios for rel-(2R,3S)-2-Phenylazetidin-3-ol Procurement


Phenotypic Screening Library Design Requiring Stereochemically Defined Azetidine Building Blocks

The Melillo et al. (2018) cell painting study provides direct evidence that stereoisomeric azetidines with (2R,3S) configuration produce biological profiles distinct from their diastereomers, with differences in cell morphology becoming quantitatively apparent above 25–100 μM in U-2 OS cells [1]. For screening library curators seeking to maximize performance diversity while minimizing redundancy, procuring the stereochemically defined rel-(2R,3S) isomer—rather than a racemic mixture or an uncharacterized stereoisomer—is essential. The study demonstrated that concurrent use of stereochemical and appendage diversification results in broader sampling of biological activity [1], directly supporting the procurement of single-isomer azetidine building blocks for diversity-oriented synthesis.

NMDA Receptor Ligand Development Requiring Subtype-Selective Agonists or Antagonists

The azetidine-2,3-dicarboxylic acid study established that trans-configured azetidines can achieve significant NMDA receptor subtype selectivity, with L-trans-ADC showing 9.4-fold preference for NR1/NR2D over NR1/NR2A (EC₅₀ = 50 μM vs. 470 μM) [2]. The (2R,3S)-2-phenylazetidin-3-ol scaffold, bearing the analogous relative configuration with different substituents (phenyl and hydroxyl vs. carboxyl), provides a structurally distinct starting point for exploring subtype-selective NMDA receptor modulation. Procurement of the stereochemically pure rel-(2R,3S) form is critical because the cis diastereomer (analogous to L-cis-ADC) showed negligible activity (Ki > 100 μM, EC₅₀ > 1000 μM) in the same receptor system [2].

Monoamine Oxidase Inhibitor SAR Programs Targeting the 2-Phenylazetidine Pharmacophore

The demonstrated in vitro MAO inhibitory activity of 3-amino-2-phenylazetidine [3], combined with ChEMBL data showing nanomolar MAO-A inhibition (IC₅₀ ≈ 417 nM) for related 2-phenylazetidine derivatives [4], validates the 2-phenylazetidine core as an MAO-active pharmacophore. rel-(2R,3S)-2-Phenylazetidin-3-ol provides a complementary hydrogen-bonding profile through its 3-hydroxyl group, enabling systematic exploration of H-bond donor/acceptor requirements at the MAO active site. The well-precedented synthetic accessibility of this scaffold via N-Boc-azetidin-3-one and phenyllithium addition further supports its use in parallel SAR campaigns.

Chiral Ligand Development for Asymmetric Catalysis Using cis-2,3-Disubstituted Azetidine Frameworks

The demonstrated utility of cis-3-hydroxyazetidines as chiral ligands in enantioselective diethylzinc additions to aromatic aldehydes [5], with enantioselectivities reaching 88% ee or higher [6], positions rel-(2R,3S)-2-phenylazetidin-3-ol as a valuable chiral building block for ligand synthesis. The cis relationship between the 2-phenyl and 3-hydroxyl groups creates a defined chiral environment suitable for metal coordination and stereochemical induction. For researchers developing new asymmetric catalysts, the single-isomer form is mandatory—any contamination with the trans diastereomer or the enantiomer would compromise enantioselectivity in the resulting catalytic system.

Quote Request

Request a Quote for Rel-(2R,3S)-2-phenylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.